3-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE is a complex organic compound that features a thiazole ring and a benzodiazole ring Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while benzodiazole is a bicyclic compound consisting of a benzene ring fused to a diazole ring
Preparation Methods
The synthesis of 3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE typically involves multiple steps, starting with the formation of the thiazole and benzodiazole rings. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles . These thiazoles can then be further reacted with appropriate reagents to introduce the benzodiazole moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, particularly at positions ortho and para to the nitrogen atoms. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and benzodiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE include other thiazole and benzodiazole derivatives. For example:
Thiazole derivatives: Compounds like 2-mercapto-5-amino thiazole and 5-aryl-1,3,4-oxadiazole-2-thiol analogues.
Benzodiazole derivatives: Compounds such as 2-aminobenzothiazole and 2-oxobenzothiazolin-3-yl-acetohydrazide. The uniqueness of 3-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]PROPANENITRILE lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogues.
Properties
Molecular Formula |
C13H10N4S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C13H10N4S/c14-6-3-7-17-11-5-2-1-4-10(11)16-13(17)12-8-15-9-18-12/h1-2,4-5,8-9H,3,7H2 |
InChI Key |
NKMIJOIZTYMEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC#N)C3=CN=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.